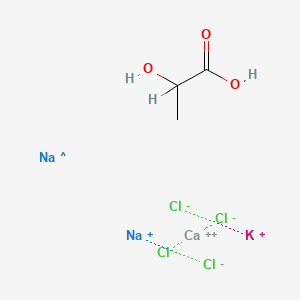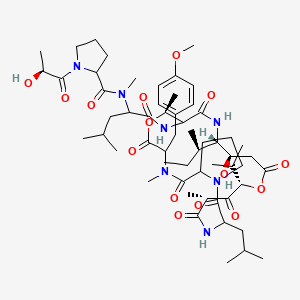
4'-Méthoxypuerarine
Vue d'ensemble
Description
. Ce composé fait partie de la famille des flavonoïdes et est connu pour ses diverses propriétés pharmacologiques. Il a été étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires, du diabète et d'autres problèmes de santé .
Applications De Recherche Scientifique
4’-Methoxypuerarin has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
4’-Methoxypuerarin, also known as 4’-O-Methylpuerarin, is an isoflavone diglycoside isolated from Pueraria lobata Related compounds like puerarin have been shown to interact with various cellular and molecular pathways, such as mapk, ampk, nf-κb, mtor, β-catenin, and pkb/akt, as well as different receptors, enzymes, and growth factors .
Mode of Action
This mechanism is related to two pathways: an endothelium-dependent pathway associated with the production of NO, and an endothelium-independent pathway involving the opening of K+ channels .
Biochemical Pathways
4’-Methoxypuerarin likely affects several biochemical pathways. For instance, puerarin has been shown to inhibit the TGF-β1/Smad2 signaling pathway, reducing the accumulation of extracellular matrix in the kidney
Pharmacokinetics
The pharmacokinetics of dozens of constituents of gegen-qinlian decoction, which includes pueraria lobata, can be studied simultaneously . This suggests that similar studies could be conducted for 4’-Methoxypuerarin.
Result of Action
Related compounds like puerarin have been shown to have significant therapeutic effects spanning a wide range of pharmacological effects, including neuroprotection, hepatoprotection, cardioprotection, immunomodulation, anticancer properties, anti-diabetic properties, anti-osteoporosis properties, and more .
Action Environment
It’s known that the solubility of 4’-methoxypuerarin in dmso is 100 mg/ml , suggesting that the compound’s action could be influenced by the solvent used
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 4’-Méthoxypuerarine implique plusieurs étapes, notamment l'extraction de la puerarine de la Pueraria lobata, suivie d'une méthylation. Une méthode courante est la méthode d'évaporation du solvant d'émulsion, qui implique la dissolution de la puerarine dans un solvant, suivie de l'ajout d'un agent méthylant . Les conditions de réaction comprennent généralement une température et un pH contrôlés pour garantir la méthylation réussie de la puerarine.
Méthodes de production industrielle : La production industrielle de la 4’-Méthoxypuerarine implique souvent des processus d'extraction et de purification à grande échelle. L'utilisation de techniques avancées telles que la nanocristallisation et la lyophilisation peut améliorer la solubilité et la biodisponibilité du composé . Ces méthodes garantissent que le composé est produit à une pureté et un rendement élevés, adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions : La 4’-Méthoxypuerarine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les agents alkylants.
Réactifs et conditions courants : Les réactions se produisent généralement dans des conditions contrôlées, telles que des températures spécifiques, des niveaux de pH et la présence de catalyseurs. Par exemple, les réactions d'oxydation peuvent nécessiter des conditions acides ou basiques, tandis que les réactions de réduction peuvent nécessiter une atmosphère inerte pour prévenir des réactions secondaires indésirables .
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la 4’-Méthoxypuerarine peut conduire à la formation de quinones, tandis que la réduction peut produire des alcools ou des éthers .
4. Applications de la recherche scientifique
La 4’-Méthoxypuerarine a un large éventail d'applications de recherche scientifique, notamment :
Médecine : La 4’-Méthoxypuerarine a montré un potentiel dans le traitement des maladies cardiovasculaires, du diabète et des maladies neurodégénératives.
5. Mécanisme d'action
Le mécanisme d'action de la 4’-Méthoxypuerarine implique plusieurs cibles moléculaires et voies :
Système cardiovasculaire : Elle exerce des effets vasodilatateurs en favorisant la production d'oxyde nitrique et en ouvrant les canaux potassiques.
Neuroprotection : Elle protège contre le stress oxydatif et l'apoptose en régulant à la hausse les enzymes antioxydantes et en réduisant les marqueurs inflammatoires.
Comparaison Avec Des Composés Similaires
La 4’-Méthoxypuerarine est unique parmi les glycosides d'isoflavones en raison de son schéma de méthylation spécifique. Des composés similaires incluent :
Puerarine : Le composé parent dont la 4’-Méthoxypuerarine est dérivée.
Daïdzine : Un autre glycoside d'isoflavone aux propriétés pharmacologiques similaires.
Génistine : Un glycoside d'isoflavone présent dans le soja aux effets antioxydants et anti-inflammatoires.
Comparée à ces composés, la 4’-Méthoxypuerarine a une biodisponibilité accrue et des effets thérapeutiques spécifiques, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-29-11-4-2-10(3-5-11)13-9-30-21-12(17(13)25)6-7-14(24)16(21)22-20(28)19(27)18(26)15(8-23)31-22/h2-7,9,15,18-20,22-24,26-28H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRLUNPRLSNXRR-PGPONNFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238868 | |
| Record name | 4'-Methoxypuerarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92117-94-7 | |
| Record name | 4'-Methoxypuerarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092117947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methoxypuerarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of 4'-Methoxypuerarin in Acanthopanax senticosus?
A1: 4'-Methoxypuerarin was identified as one of the chemical constituents of Acanthopanax senticosus for the first time in a study focusing on its chemical composition []. The study isolated 19 compounds from the plant, highlighting the diversity of its chemical constituents.
Q2: Could you elaborate on the isolation and structural characterization of 4'-Methoxypuerarin from its natural source?
A2: While the provided research papers do not detail the isolation process specifically for 4'-Methoxypuerarin, they do describe the isolation of similar isoflavone glycosides. In the case of Pueraria lobata, researchers used a combination of column chromatography and RP-preparative HPLC to isolate two new isoflavone diglycosides []. Structural characterization of these compounds involved utilizing spectroscopic methods like MS, 1H-NMR, and 13C-NMR [, ]. These techniques allowed researchers to elucidate the structures and confirm the identity of the isolated compounds, including 4'-Methoxypuerarin.
Q3: Has there been any research regarding the synthesis of 4'-Methoxypuerarin?
A3: While the provided research articles don't directly focus on 4'-Methoxypuerarin synthesis, one study explores the total synthesis of structurally related isoflavone C-glycosides, 6-tert-butyl puerarin and 6-tert-butyl-4'-methoxypuerarin []. The researchers employed a deoxybenzoin pathway for this synthesis. This approach could potentially be adapted for the synthesis of 4'-Methoxypuerarin, offering valuable insights for future research in this area.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


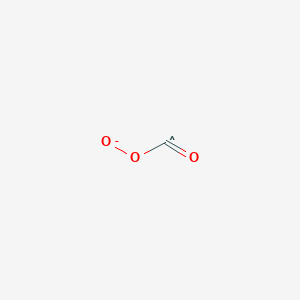
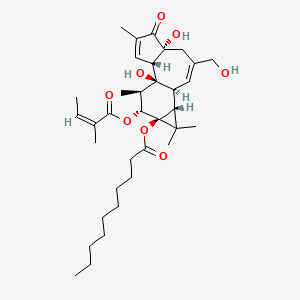



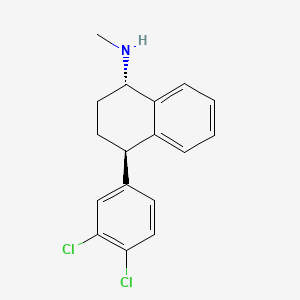
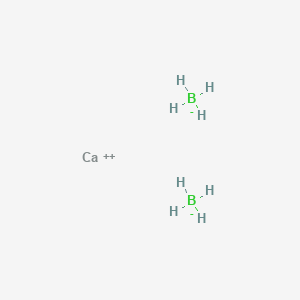
![4-methyl-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B1233780.png)


